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Compound of Interest

Compound Name: Sanguilutine Chloride

CAS No.: 55950-34-0

Cat. No.: B14627360 Get Quote

Executive Summary
Sanguilutine chloride is a rare, naturally occurring quaternary benzophenanthridine alkaloid

(QBA) found primarily in Sanguinaria canadensis (Bloodroot) and Macleaya cordata (Plume

Poppy). Although structurally related to the major alkaloids Sanguinarine and Chelerythrine,

Sanguilutine exhibits a distinct pharmacological profile characterized by superior cytotoxicity

against specific neoplastic lines (e.g., HeLa, HL-60) and a unique methoxylation pattern that

enhances its lipophilicity and cellular penetration.

This guide synthesizes critical data on Sanguilutine’s mechanism of action (MOA), which is

driven primarily by reactive oxygen species (ROS) generation and mitochondrial disruption,

distinct from the DNA-intercalation dominance of its analogs.

Chemical Identity & Structural Properties
Sanguilutine is distinguished by its high degree of methoxylation compared to the

methylenedioxy-bridged Sanguinarine. This structural variance influences its solubility,

membrane permeability, and binding affinity to Na⁺/K⁺-ATPase.
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Property Specification

Chemical Name Sanguilutine Chloride

IUPAC Name
2,3,7,8,10-Pentamethoxy-12-

methylbenzo[c]phenanthridinium chloride

CAS Number 55950-34-0 (cation generic); Salt specific varies

Molecular Formula C₂₃H₂₄ClNO₅ (Salt) / C₂₃H₂₄NO₅⁺ (Cation)

Molecular Weight ~429.9 g/mol (Chloride salt)

Solubility
Soluble in Ethanol, DMSO (>10 mg/mL); Poorly

soluble in water

Appearance Orange-red crystalline powder

Structural Class
Quaternary Benzo[c]phenanthridine Alkaloid

(Minor QBA)

Pharmacological Profile[2][5][6][7][8][9][10]
Mechanism of Action (MOA)
Sanguilutine operates via a multi-target mechanism. While it shares the Na⁺/K⁺-ATPase

inhibition trait of all QBAs, its primary cytotoxic driver is the induction of oxidative stress,

leading to the collapse of the mitochondrial membrane potential (

).

ROS-Mediated Apoptosis: Sanguilutine induces a rapid accumulation of intracellular

Reactive Oxygen Species (ROS), specifically hydrogen peroxide (

).

Mitochondrial Uncoupling: The ROS surge triggers the opening of the Mitochondrial

Permeability Transition Pore (mPTP), causing a loss of

.
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Apoptotic Cascade: This releases Cytochrome c, activating Caspase-3 and Caspase-9, and

downregulating anti-apoptotic proteins (Bcl-2, Mcl-1, XIAP).

Comparative Potency (IC₅₀ Data)
Sanguilutine frequently demonstrates higher potency (lower IC₅₀) than the major alkaloids

Sanguinarine and Chelerythrine in specific cancer cell lines, likely due to enhanced cellular

uptake facilitated by its methoxy groups.

Table 1: Comparative Cytotoxicity (IC₅₀ in

g/mL)

Cell Line Tissue Origin Sanguilutine Sanguinarine Chelerythrine

HeLa Cervical Cancer 0.18 0.45 0.85

HL-60 Leukemia 0.04 0.22 0.35

A2780
Ovarian

Carcinoma
0.46 0.90 1.20

HDF
Human Dermal

Fibroblast
1.58 0.70 1.10

Note: Data aggregated from comparative QBA studies. Sanguilutine shows a narrower

therapeutic index in vitro but higher absolute potency against leukemic lines.

Visualized Signaling Pathway
The following diagram illustrates the Sanguilutine-induced apoptotic cascade.
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Caption: Sanguilutine-induced apoptosis pathway highlighting ROS generation as the primary

upstream trigger.

Toxicity Profile
In Vitro Cytotoxicity
Sanguilutine is classified as highly cytotoxic.

Selectivity: It exhibits moderate selectivity for cancer cells over normal fibroblasts (Selectivity

Index ~2-4), but less so than some synthetic agents.

Normal Cell Toxicity: In Human Dermal Fibroblasts (HDF), IC₅₀ values are approximately

1.58

g/mL, indicating potential for dermal irritation if used topically at high concentrations.

Acute Toxicity (In Vivo Proxy)
Specific in vivo LD₅₀ data for pure Sanguilutine is limited. However, based on its structural

homology to Sanguinarine and higher in vitro potency, the following safety margins are

extrapolated:

Predicted Oral LD₅₀ (Rat): ~1000–1500 mg/kg (Limited by poor absorption, similar to

Sanguinarine).

Predicted IV LD₅₀ (Rat): < 25 mg/kg (High risk of cardiac arrest due to ATPase inhibition).

Genotoxicity: Sanguilutine interacts with DNA but shows lower intercalation affinity than

Sanguinarine; however, it is still considered a potential mutagen at high doses.

Experimental Protocols
Protocol: Differential Cytotoxicity Assay (MTT)
Use this protocol to validate Sanguilutine potency against resistant cell lines.

Preparation: Dissolve Sanguilutine Chloride in DMSO to create a 10 mM stock. Store at

-20°C.
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Seeding: Plate target cells (e.g., HL-60) at

cells/well in 96-well plates.

Treatment:

Dilute stock in culture media to concentrations: 0.01, 0.1, 0.5, 1.0, 5.0, 10.0

M.

Incubate for 24 hours (Sanguilutine acts rapidly; 24h is sufficient for IC₅₀).

Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression

(Sigmoidal dose-response).

Validation Check: Positive control (Doxorubicin) should yield IC₅₀ ~0.1-0.5

M.

Protocol: ROS Detection (DCFH-DA)
Critical for confirming the Sanguilutine-specific oxidative mechanism.

Loading: Incubate cells with 10

M DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 30 mins at 37°C in serum-free media.

Wash: Wash cells

with PBS to remove extracellular dye.

Exposure: Treat cells with Sanguilutine (at IC₅₀ concentration).

Measurement:

Time-points: Measure fluorescence at 0, 15, 30, 60 mins.
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Excitation/Emission: 485 nm / 535 nm.

Result Interpretation: A

increase in fluorescence within 60 minutes indicates Sanguilutine-mediated oxidative burst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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